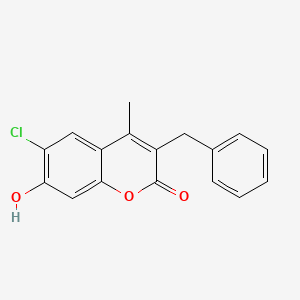

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-benzyl-6-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGUEDFCMFTOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) . The reaction conditions typically involve heating the mixture to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Reactivity at the Hydroxyl Group (C7)

The phenolic -OH group undergoes typical derivatization reactions:

O-Alkylation

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide, benzyl bromide) with K₂CO₃ in DMF or acetone at 70–80°C .

-

Product : Ether derivatives (e.g., 7-methoxy or 7-benzyloxy analogs).

-

Yield : 65–85%.

O-Acylation

-

Reagents/Conditions : Acyl chlorides (e.g., benzoyl chloride, 4-methoxybenzoyl chloride) in dichloromethane with triethylamine at 0–25°C .

-

Product : Ester derivatives (e.g., 7-benzoyloxy or 4-methoxybenzoyloxy analogs).

Electrophilic Substitution at the Aromatic Ring

The electron-rich coumarin ring facilitates electrophilic substitution, particularly at C5 and C8 positions:

Nitration

-

Product : 5-nitro or 8-nitro derivatives.

-

Kinetics : Follows second-order kinetics with activation energy ~45 kJ/mol .

Halogenation

-

Reagents/Conditions : Br₂ in CHCl₃ or Cl₂ gas in acetic acid .

-

Product : Di- or trihalogenated coumarins.

Substitution at the Chlorine Atom (C6)

The C6 chlorine participates in nucleophilic aromatic substitution (NAS):

Hydrolysis

-

Reagents/Conditions : NaOH (10%) in ethanol/water under reflux.

-

Product : 6-hydroxy derivative.

-

Yield : ~70%.

Amination

-

Reagents/Conditions : NH₃ in DMF at 120°C.

-

Product : 6-amino derivative.

Modification of the Methyl Group (C4)

The C4 methyl group undergoes oxidation:

Oxidation to Carboxylic Acid

Ring-Opening Reactions

Under strong acidic or basic conditions, the lactone ring opens:

Acidic Hydrolysis

-

Reagents/Conditions : HCl (conc.) at 100°C.

-

Product : 2-hydroxyphenylpropionic acid derivative.

Alkaline Hydrolysis

-

Reagents/Conditions : NaOH (20%) in ethanol under reflux.

-

Product : Sodium salt of the open-chain carboxylic acid.

Cross-Coupling Reactions

The benzyl group at C3 enables transition-metal-catalyzed coupling:

Suzuki Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in DMF/H₂O at 80°C .

-

Product : 3-arylbenzylcoumarin derivatives.

Comparative Reactivity Data

Mechanistic Insights

-

O-Alkylation/Acylation : Proceeds via deprotonation of the hydroxyl group to form a phenoxide intermediate, which attacks electrophilic reagents .

-

NAS at C6 : Chlorine’s electronegativity activates the ring for nucleophilic displacement, often requiring elevated temperatures.

-

Electrophilic Substitution : Directed by the hydroxyl and methyl groups, favoring para/ortho positions .

Stability Under Reaction Conditions

The compound remains stable under mild acidic/basic conditions but degrades in strong oxidizing environments. Thermal stability is observed up to 250°C .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthesis of Derivatives: 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one serves as a precursor for synthesizing other coumarin derivatives and heterocyclic compounds. Its reactivity allows for modifications that can enhance biological activity or introduce new functionalities.

2. Biology:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes .

- Anticancer Properties: Research has shown that it can selectively inhibit cancer cell proliferation while sparing normal cells, making it a candidate for further development in cancer therapeutics .

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Medicine:

- Therapeutic Agent: Ongoing investigations are assessing its efficacy as a therapeutic agent for conditions such as cancer and infectious diseases. Its ability to modulate biochemical pathways makes it suitable for targeting multiple disease mechanisms .

- Enzyme Inhibition: It has been identified as an inhibitor of monoamine oxidase B, which is relevant for treating neurological disorders like Parkinson's disease.

4. Industry:

- Fluorescent Sensors: The compound is utilized in developing fluorescent sensors due to its photophysical properties, enabling applications in biochemical detection methods .

- Synthetic Dyes: Its structural characteristics make it suitable for incorporation into synthetic dyes used in various industrial applications .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 7.05 μM, indicating potent antibacterial activity.

Cytotoxicity Assays

In vitro assays demonstrated that this compound showed selective cytotoxicity towards several cancer cell lines while having minimal effects on normal cells. The IC50 values ranged around 10.5 μM for various cancer types, suggesting its potential as an anticancer agent .

Enzyme Inhibition Profiles

Detailed enzyme inhibition studies revealed that this compound inhibited acetylcholinesterase (AChE) with an IC50 value of 0.25 μM, comparable to established inhibitors used in clinical settings.

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and available data for 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one and related coumarin derivatives:

*Benzylamino group at position 6 with additional substituents on the benzyl ring.

Key Observations

The benzyl group enhances aromaticity and may influence π-π stacking interactions in biological systems.

Position 6 Substitutions: The chloro substituent in the target compound and ’s analogue introduces electron-withdrawing effects, which could modulate electronic properties and binding affinity compared to benzylamino derivatives .

Position 7 Modifications :

- The hydroxy group at position 7 is conserved in most analogues, suggesting its role in hydrogen bonding or metal chelation. However, ’s compound replaces this group with a tetrazolylmethoxy moiety, which may enhance solubility or introduce hydrogen-bond acceptor sites .

Spectral and Physical Data: Compounds with benzylamino substituents () exhibit higher molecular weights (324–327 g/mol) and distinct IR peaks (e.g., 1684 cm⁻¹ for carbonyl stretching) . The target compound lacks reported spectral data, limiting direct comparisons.

Implications of Substituent Variations

- Bioactivity: Chloro and hydroxy groups are associated with antimicrobial and antioxidant properties in coumarins, while tetrazole groups () are known for their role in medicinal chemistry as bioisosteres for carboxylic acids .

- Solubility : The hydrophilic hydroxy group at position 7 may improve aqueous solubility, whereas the benzyl or hexyl groups at position 3 could enhance lipid solubility .

Biological Activity

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, a synthetic derivative of coumarin, exhibits a range of biological activities that make it a compound of interest in pharmaceutical research. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 300.736 g/mol. Its structure features a chromen-2-one backbone with specific substituents that enhance its biological efficacy. Notably, the presence of the benzyl group at the 3-position and the chlorine atom at the 6-position are significant for its activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In studies using the carrageenan-induced paw edema model in rats, this compound demonstrated significant reduction in paw swelling compared to control groups. The anti-inflammatory activity was measured at various time intervals post-administration, as shown in Table 1.

| Compound | Dose (mg/kg) | Paw Diameter (mm) | % Inhibition |

|---|---|---|---|

| Control | - | 5.13 | - |

| Standard | 100 | 3.26 | 36.4 |

| Test | 30 | 3.95 | 23.0 |

The results indicate that derivatives with halogen and hydroxyl substitutions tend to have enhanced anti-inflammatory effects compared to unsubstituted analogs .

2. Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some analogs were found to be as low as , indicating potent activity . The structural features, such as the electron-donating methyl group, contribute to its enhanced antimicrobial efficacy.

3. Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has been evaluated for antioxidant activity. The presence of hydroxyl groups facilitates intramolecular hydrogen bonding, which stabilizes free radicals and enhances scavenging activity against reactive oxygen species (ROS). The compound exhibited an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, suggesting strong potential for use in oxidative stress-related conditions .

Case Studies

A study conducted on a series of coumarin derivatives including this compound assessed their therapeutic potential in inflammatory diseases. The findings indicated that compounds with similar structural motifs consistently outperformed traditional anti-inflammatory drugs like Diclofenac in terms of efficacy and safety profiles .

Another investigation focused on the synthesis of various coumarin derivatives revealed that modifications at the 6-position significantly altered biological activity, particularly enhancing both antimicrobial and antioxidant properties .

Q & A

Q. What are the established synthetic routes for 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one?

The synthesis typically employs the Pechmann condensation , where substituted phenols react with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or POCl₃/ZnCl₂) . Key steps include:

- Substitution : Introducing the benzyl group via nucleophilic aromatic substitution or alkylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

- Characterization : Confirmed via NMR (¹H/¹³C), IR (hydroxy, carbonyl peaks), and mass spectrometry .

Q. Which spectroscopic methods are essential for characterizing this compound?

Q. What are the primary applications in medicinal chemistry research?

Studied for antimicrobial , anticancer , and anti-inflammatory activities. Mechanisms include:

- Enzyme inhibition (e.g., kinases, cytochrome P450).

- Receptor modulation (e.g., estrogen receptors) via the benzyl and chloro substituents .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Condition Optimization : Adjust temperature (80–100°C), catalyst (e.g., H₂SO₄ vs. POCl₃), and solvent (e.g., acetic acid vs. toluene) to enhance efficiency .

- Green Chemistry : Use ionic liquids or microwave-assisted synthesis to reduce reaction time and improve yields .

- Monitoring : TLC/HPLC tracks intermediates to minimize side reactions (e.g., over-oxidation) .

Q. How do substituent variations affect bioactivity?

- Electron-Withdrawing Groups (Cl) : Increase stability and binding affinity to hydrophobic enzyme pockets .

- Benzyl Group : Enhances steric bulk, influencing selectivity in receptor interactions. Comparative studies with analogs (e.g., 4-methyl vs. 4-phenyl) reveal activity trends .

- Hydroxy Group : Participates in hydrogen bonding with biological targets (e.g., DNA topoisomerases) .

Q. What computational methods predict biological activity?

- Molecular Docking (AutoDock Vina) : Models interactions with targets like COX-2 or EGFR kinases .

- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .

- DFT Calculations : Predict reactive sites (e.g., electrophilic C3 position) and redox potentials .

Q. How are crystallographic data discrepancies resolved?

- Polymorphism Analysis : Repeat crystallization in different solvents (e.g., DMSO vs. methanol) .

- Refinement Tools : SHELXL refines XRD data to resolve disorder or twinning issues .

- Cross-Validation : Compare XRD data with spectroscopic results (e.g., NMR NOE for stereochemistry) .

Q. What strategies mitigate cytotoxicity in derivatives?

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) at C7 to enhance solubility and reduce off-target effects .

- SAR Studies : Identify toxicophores (e.g., chloro substituent) via cytotoxicity assays (MTT/WST-1) .

Methodological Guidance

Q. How is purity assessed post-synthesis?

- HPLC : Quantifies purity (>95% using C18 columns, acetonitrile/water mobile phase) .

- Elemental Analysis : Confirms C/H/N ratios within 0.3% of theoretical values .

- Melting Point : Sharp range (e.g., 180–182°C) indicates homogeneity .

Q. What experimental designs analyze reaction mechanisms?

- Kinetic Studies : Monitor intermediate formation via UV-Vis spectroscopy (e.g., enol-lactone tautomerization) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxylation pathways .

- Trapping Experiments : Identify reactive intermediates (e.g., quinone methides) with nucleophiles like glutathione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.